

In Vitro Characterization of BI 690517: A Technical Overview

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Compound of Interest		
Compound Name:	Vicadrostat	
Cat. No.:	B15135141	Get Quote

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Introduction

BI 690517, also known as **vicadrostat**, is a novel and potent small molecule inhibitor targeting aldosterone synthase.[1][2][3][4][5] Developed by Boehringer Ingelheim, this compound is under investigation for the treatment of chronic kidney disease (CKD) and other cardio-renal-metabolic conditions. The primary mechanism of action of BI 690517 is the highly selective inhibition of aldosterone synthase, the key enzyme responsible for the final step of aldosterone biosynthesis. Elevated aldosterone levels are associated with organ damage, hypertension, and the progression of heart and kidney diseases. By reducing the production of aldosterone, BI 690517 aims to provide therapeutic benefits in these conditions.

This technical guide provides a summary of the available in vitro characterization of BI 690517, including its mechanism of action, selectivity, and relevant clinical findings that inform its preclinical profile.

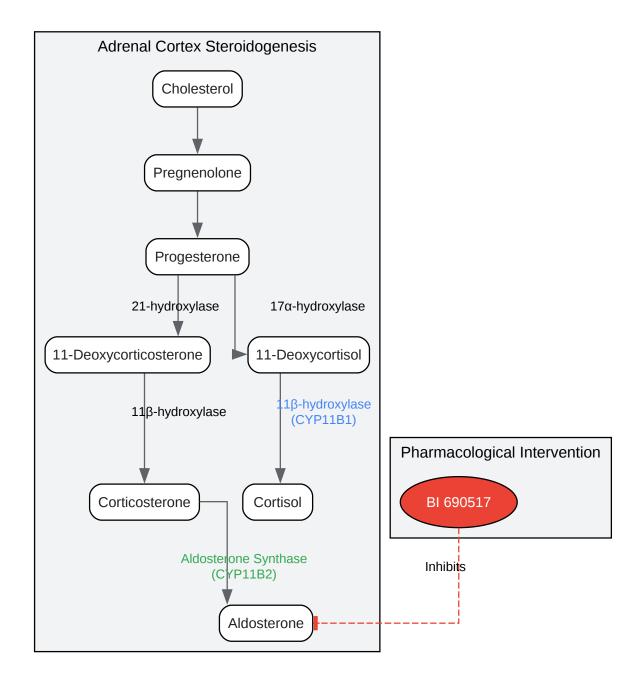
Mechanism of Action

BI 690517 exerts its pharmacological effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme is a cytochrome P450 monooxygenase located in the zona glomerulosa of the adrenal cortex. It catalyzes the conversion of 11-deoxycorticosterone to aldosterone in a multi-step process. By blocking this final, rate-limiting step, BI 690517 effectively and sustainably reduces the levels of circulating aldosterone.



Signaling Pathway

The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by BI 690517.



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Caption: Simplified steroidogenesis pathway showing the inhibition of Aldosterone Synthase by BI 690517.



Quantitative Data

While detailed in vitro IC50 and Ki values from biochemical and cellular assays are not extensively published in the available literature, the high potency and selectivity of BI 690517 have been described.

Selectivity Profile

A key characteristic of BI 690517 is its high selectivity for aldosterone synthase over other closely related steroidogenic enzymes, particularly cortisol synthase (11β-hydroxylase or CYP11B1). This selectivity is crucial for avoiding off-target effects such as hypocortisolism.

Target Enzyme	Fold Selectivity	Reference
Aldosterone Synthase (CYP11B2)	Baseline	
Cortisol Synthase (CYP11B1)	250-fold higher for Aldosterone Synthase	-

Note: Further details on the broader selectivity panel against other enzymes and receptors are not available in the reviewed public domain documents.

Clinical Pharmacodynamics

Phase I and II clinical trial data provide in vivo evidence of the potent and selective inhibition of aldosterone synthase by BI 690517. These studies in human subjects offer insights that are consistent with a potent in vitro profile.



Parameter	Result	Dose	Study Population	Reference
Plasma Aldosterone Exposure (AUC)	Up to -62% reduction	20 mg	CKD Patients	
Plasma Aldosterone Exposure (AUC) with Empagliflozin	Up to -66% reduction	20 mg	CKD Patients	_
Morning Cortisol Levels	No significant decrease	All tested doses	CKD Patients	_
Plasma Aldosterone Concentrations	Marked decrease 1-2h post- administration	Dose-dependent	Healthy Male Volunteers	

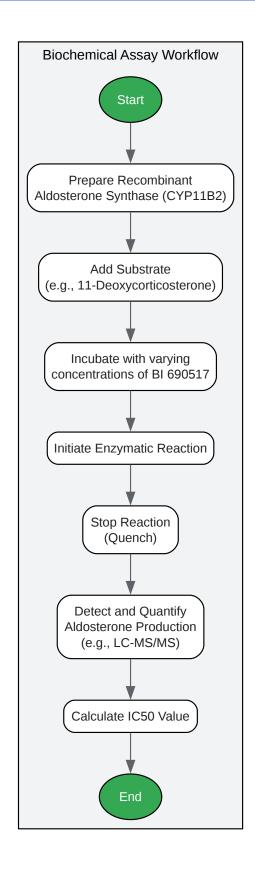
Experimental Protocols

Detailed in vitro experimental protocols for the characterization of BI 690517 are proprietary to the manufacturer. However, based on standard pharmacological practices for characterizing enzyme inhibitors, the following represents a generalized workflow that would likely be employed.

Aldosterone Synthase Inhibition Assay (Biochemical)

This type of assay would directly measure the ability of BI 690517 to inhibit the enzymatic activity of aldosterone synthase.





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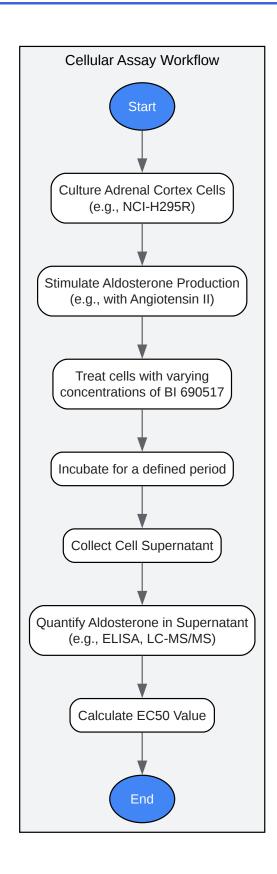
Caption: Generalized workflow for a biochemical aldosterone synthase inhibition assay.



Cellular Aldosterone Secretion Assay

A cellular assay would be used to determine the potency of BI 690517 in a more physiologically relevant context.





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